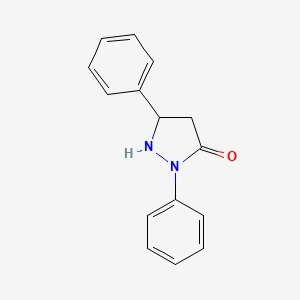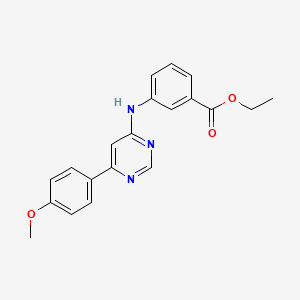![molecular formula C20H22N4O B12912269 N-(6-Methylpyridin-2-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine CAS No. 918490-80-9](/img/structure/B12912269.png)
N-(6-Methylpyridin-2-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-METHYLPYRIDIN-2-YL)-6-(PIPERIDIN-4-YLOXY)ISOQUINOLIN-3-AMINE is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-METHYLPYRIDIN-2-YL)-6-(PIPERIDIN-4-YLOXY)ISOQUINOLIN-3-AMINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinoline ring.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Introduction of the Pyridine Ring: The pyridine ring is attached via cross-coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Scaling Up Reactions: Adjusting reaction conditions to accommodate larger volumes.
Purification Techniques: Utilizing chromatography, crystallization, and other methods to purify the final product.
Automation: Implementing automated systems to ensure consistency and efficiency in production.
化学反応の分析
Types of Reactions
N-(6-METHYLPYRIDIN-2-YL)-6-(PIPERIDIN-4-YLOXY)ISOQUINOLIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the compound by replacing specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N-(6-METHYLPYRIDIN-2-YL)-6-(PIPERIDIN-4-YLOXY)ISOQUINOLIN-3-AMINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Biological Research: The compound is used in studies involving cell signaling pathways and molecular interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(6-METHYLPYRIDIN-2-YL)-6-(PIPERIDIN-4-YLOXY)ISOQUINOLIN-3-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(6-METHYLPYRIDIN-2-YL)-6-(PIPERIDIN-4-YLOXY)ISOQUINOLIN-3-AMINE: shares structural similarities with other isoquinoline derivatives and piperidine-containing compounds.
Isoquinoline Derivatives: Compounds like berberine and papaverine, which also contain the isoquinoline core.
Piperidine-Containing Compounds: Drugs like piperidine-based antipsychotics and analgesics.
Uniqueness
The uniqueness of N-(6-METHYLPYRIDIN-2-YL)-6-(PIPERIDIN-4-YLOXY)ISOQUINOLIN-3-AMINE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
特性
CAS番号 |
918490-80-9 |
|---|---|
分子式 |
C20H22N4O |
分子量 |
334.4 g/mol |
IUPAC名 |
N-(6-methylpyridin-2-yl)-6-piperidin-4-yloxyisoquinolin-3-amine |
InChI |
InChI=1S/C20H22N4O/c1-14-3-2-4-19(23-14)24-20-12-16-11-18(6-5-15(16)13-22-20)25-17-7-9-21-10-8-17/h2-6,11-13,17,21H,7-10H2,1H3,(H,22,23,24) |
InChIキー |
FPQMHDINCGCNQQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)NC2=NC=C3C=CC(=CC3=C2)OC4CCNCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}ethan-1-one](/img/structure/B12912192.png)

![N-[2-(Furan-2-yl)-2-hydroxyethyl]acetamide](/img/structure/B12912203.png)

![2,7-Dichloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine](/img/structure/B12912219.png)

![5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B12912231.png)

![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate](/img/structure/B12912243.png)



![Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-4'-trityl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12912250.png)
